REACTION_CXSMILES
|
[N:1]12[CH2:11][CH2:10][CH2:9]N=[C:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2.Cl[C:13]1[N:18]=[C:17]([CH3:19])[C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:15]([CH3:25])[N:14]=1.C1C2C(=CC=CC=2)CCN1>CS(C)=O>[CH2:11]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:9]=2)[CH2:6][CH2:7][N:1]1[C:13]1[N:18]=[C:17]([CH3:19])[C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:15]([CH3:25])[N:14]=1
|
Name
|
|
Quantity
|
1.086 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)C)C(=O)OCC)C
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 5 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1N(CCC2=CC=CC=C12)C1=NC(=C(C(=N1)C)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.5 mmol | |
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |